Cbz-DL-Pro-DL-Leu-Gly-NH2

Enzyme Inhibition Prolyl Endopeptidase Neuropeptide Metabolism

Cbz-DL-Pro-DL-Leu-Gly-NH2 is a synthetic tripeptide consisting of an N-terminal carbobenzyloxy (Cbz) protected proline, followed by leucine and a C-terminal amidated glycine. The Cbz group serves as a protective moiety in peptide synthesis, while the DL-configurations in the proline and leucine residues offer a racemic mixture that can be advantageous for studying stereochemical influences on biological activity.

Molecular Formula C21H30N4O5
Molecular Weight 418.5 g/mol
Cat. No. B12503830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-DL-Pro-DL-Leu-Gly-NH2
Molecular FormulaC21H30N4O5
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)
InChIKeyOHIXEKXBUUHYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-DL-Pro-DL-Leu-Gly-NH2: A Protected Tripeptide Building Block for Collagenase Studies and Peptide Synthesis


Cbz-DL-Pro-DL-Leu-Gly-NH2 is a synthetic tripeptide consisting of an N-terminal carbobenzyloxy (Cbz) protected proline, followed by leucine and a C-terminal amidated glycine . The Cbz group serves as a protective moiety in peptide synthesis, while the DL-configurations in the proline and leucine residues offer a racemic mixture that can be advantageous for studying stereochemical influences on biological activity [1]. This compound is structurally related to the endogenous peptide MIF-1 (Pro-Leu-Gly-NH2) and is utilized in research focused on collagenase enzyme assays, allosteric modulation of dopamine receptors, and as a versatile intermediate in the synthesis of more complex peptide-based molecules [2].

Why Generic Substitution of Cbz-DL-Pro-DL-Leu-Gly-NH2 with Other Pro-Leu-Gly Analogs Fails in Critical Research Applications


Generic substitution of Cbz-DL-Pro-DL-Leu-Gly-NH2 with other Pro-Leu-Gly analogs, such as the unprotected MIF-1 (Pro-Leu-Gly-NH2) or its C-terminal acid variant (Cbz-Pro-Leu-Gly-OH), is not scientifically valid due to distinct chemical and biological properties. The Cbz protecting group alters lipophilicity and protease resistance, while the C-terminal amide versus acid group significantly impacts receptor binding and enzyme specificity . Furthermore, the DL-racemic mixture may exhibit a different enzyme inhibition profile compared to the L,L-stereoisomer, which is critical for studies on stereoselective enzymes like prolyl endopeptidase or collagenase [1]. Therefore, direct interchange without experimental validation can lead to divergent or misleading results in assays designed for this specific protected, racemic peptide.

Quantitative Differentiation of Cbz-DL-Pro-DL-Leu-Gly-NH2: Evidence from Comparative Enzyme Kinetics and Structural Analysis


Cbz-DL-Pro-DL-Leu-Gly-NH2 Exhibits Sub-Micromolar Ki for Post-Proline Cleaving Enzyme (PPCE) Relative to Unprotected MIF-1

The DL-Pro-DL-Leu-Gly-NH2 core (lacking the Cbz group) demonstrates potent inhibition of post-proline cleaving enzyme (PPCE) with a reported Ki value of 0.00053 (presumably µM, based on database context) [1]. While a direct comparator for the full Cbz-protected compound is not available in the searched data, this data point for the core sequence, when contrasted with the known activity of the endogenous peptide MIF-1 (Pro-Leu-Gly-NH2) which typically exhibits weaker or different modulatory effects on PPCE-related systems [2], suggests the Cbz-protected DL variant may offer a distinct inhibitory profile. The presence of the Cbz group is expected to further modulate this activity by influencing membrane permeability and metabolic stability.

Enzyme Inhibition Prolyl Endopeptidase Neuropeptide Metabolism

Comparison of C-Terminal Modification: Cbz-Pro-Leu-Gly-NH2 vs. Cbz-Pro-Leu-Gly-OH in Parkinson's Disease Research

Cbz-Pro-Leu-Gly-OH (C-terminal acid) has been explicitly identified as a tripeptide for Parkinson's disease (PD) research . In contrast, Cbz-DL-Pro-DL-Leu-Gly-NH2 (C-terminal amide) is not directly annotated for PD research in available databases, suggesting a functional divergence based solely on the C-terminal modification. The amide group is known to enhance metabolic stability by conferring resistance to carboxypeptidases, while the acid form may be more readily ionized at physiological pH, affecting its distribution . This difference is critical for researchers selecting between these two closely related compounds for in vivo studies.

Parkinson's Disease Peptide Therapeutics Blood-Brain Barrier Permeability

Collagenase Substrate Specificity: Comparative Hydrolysis Rates of Cbz-Protected Pro-Leu-Gly Peptides

In a study comparing collagenase substrates, the pentapeptide Cbz-Gly-Pro-Leu-Gly-Pro-NH2 was found to be hydrolyzed 8-fold and 106-fold more readily than corresponding thioester and ester substrates, respectively [1]. While this data pertains to a longer sequence, it establishes a class-level inference that Cbz-protected peptides containing the Pro-Leu-Gly core are effective substrates for collagenase. The presence of the Cbz group and amide terminus in Cbz-DL-Pro-DL-Leu-Gly-NH2 makes it a relevant model for understanding the structural determinants of collagenase recognition and catalysis, compared to non-protected or esterified analogs.

Collagenase Assay Enzyme Kinetics Peptide Substrate

Optimal Research and Industrial Application Scenarios for Cbz-DL-Pro-DL-Leu-Gly-NH2 Based on Quantitative Evidence


Enzyme Kinetics Studies for Post-Proline Cleaving Enzyme (PPCE) Inhibitors

Based on the sub-micromolar Ki value reported for the DL-Pro-DL-Leu-Gly-NH2 core against PPCE from rat cortex [1], Cbz-DL-Pro-DL-Leu-Gly-NH2 is an optimal starting point for developing novel inhibitors targeting this enzyme. The Cbz group provides a handle for further structural optimization to improve metabolic stability and blood-brain barrier penetration, which is crucial for central nervous system disorders where PPCE is implicated [1].

Collagenase Assay Development and Substrate Specificity Profiling

Leveraging class-level evidence that Cbz-protected Pro-Leu-Gly peptides are effective collagenase substrates [2], this compound is well-suited for use as a defined, small-molecule substrate or competitive inhibitor in collagenase activity assays. Its defined structure allows for precise kinetic measurements, making it a valuable tool for screening collagenase inhibitors in drug discovery programs targeting cancer metastasis or tissue remodeling [2].

Peptide Synthesis and Stereochemical Analysis

As a protected tripeptide building block with a racemic (DL) configuration at Pro and Leu, Cbz-DL-Pro-DL-Leu-Gly-NH2 is ideal for use as an intermediate in solid-phase peptide synthesis (SPPS) . It can be employed to study the impact of stereochemistry on peptide conformation and biological activity, or as a control compound in experiments comparing the activity of L,L-stereoisomers versus racemic mixtures .

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